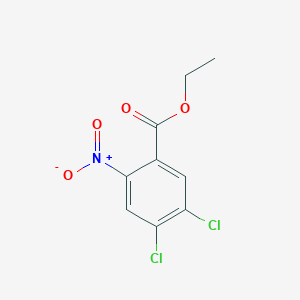![molecular formula C11H13ClF3N B6344191 (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 1240578-19-1](/img/structure/B6344191.png)
(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride” is a chemical compound with the molecular formula C11H13ClF3N . It’s a specific type of amine that contains a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a prop-2-en-1-yl group, a trifluoromethylphenyl group, and a methyl group attached to an amine. The presence of the trifluoromethyl group can significantly influence the compound’s properties .Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.68 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current resources .Applications De Recherche Scientifique
Antidepressant Research
This compound has been studied for its potential antidepressant effects. A study published in 2024 investigated the antidepressant-like effect of a similar compound, N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide, in mice. The results showed that the compound had an antidepressant-like effect, which was related to the modulation of the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors . This suggests that (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride could be explored for similar effects in future research.
Neurodegenerative Disease Treatment
Propargylamine derivatives are known for their use against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases. For example, selegiline, a propargylamine derivative, has an antiapoptotic function, making it useful for symptomatic and neuroprotective treatment . The compound could potentially be modified to enhance these properties and be used in the treatment of such diseases.
Optical Property Modification
Organic molecules, including those with structures similar to the compound , are potential candidates for modifying and improving linear and nonlinear optical properties. These properties are crucial for applications such as optical switching, optical logic, memory devices, and signal processing .
Monoamine Oxidase Inhibition
Given the structural similarity to known monoamine oxidase inhibitors, this compound could be researched for its potential to inhibit monoamine oxidase enzymes. This would make it valuable for studying the treatment of various psychiatric and neurological disorders .
Pharmacological Property Exploration
Compounds containing selenium, like the related compound CF3SePB, have exhibited pharmacological properties, including potential antidepressant effects. Exploring the pharmacological properties of (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride could uncover new therapeutic applications .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c1-2-6-15-8-9-4-3-5-10(7-9)11(12,13)14;/h2-5,7,15H,1,6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBQOMKFGOAPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)
amine hydrochloride](/img/structure/B6344153.png)

amine hydrochloride](/img/structure/B6344177.png)
amine hydrochloride](/img/structure/B6344179.png)
amine hydrochloride](/img/structure/B6344183.png)

amine](/img/structure/B6344199.png)